Boc-2-benzylpyridin-3-ylcarbamate
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Overview
Description
Boc-2-benzylpyridin-3-ylcarbamate is a chemical compound with the molecular formula C18H20N2O4 and a molecular weight of 328.36 g/mol . It is commonly used as a protecting group for amines in organic synthesis, particularly in the synthesis of peptides . The Boc group (tert-butoxycarbonyl) can be removed under mild acidic conditions, making it a versatile tool in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-2-benzylpyridin-3-ylcarbamate can be synthesized through a multi-step process involving the protection of the amine group with the Boc group. The general synthetic route involves the reaction of 2-benzylpyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Boc-2-benzylpyridin-3-ylcarbamate undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and other strong acids are commonly used for deprotection.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Scientific Research Applications
Boc-2-benzylpyridin-3-ylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-2-benzylpyridin-3-ylcarbamate involves the protection of amine groups through the formation of a carbamate linkage. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine group .
Comparison with Similar Compounds
Similar Compounds
Boc-2-benzylpyridine: Similar in structure but lacks the carbamate linkage.
Boc-3-pyridylcarbamate: Similar protecting group but with a different substitution pattern on the pyridine ring.
Uniqueness
Boc-2-benzylpyridin-3-ylcarbamate is unique due to its specific substitution pattern and the presence of both the Boc group and the benzyl group on the pyridine ring. This combination provides unique reactivity and stability, making it a valuable tool in synthetic chemistry .
Biological Activity
Boc-2-benzylpyridin-3-ylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C15H18N2O2
- Molecular Weight : 258.32 g/mol
The compound features a benzyl group attached to a pyridine ring, with a carbamate functional group that may contribute to its biological activity.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in signaling pathways. Specific mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes, potentially affecting metabolic pathways.
- Modulation of Receptor Activity : It could act as a modulator for specific receptors, influencing cellular responses and signaling cascades.
Antimicrobial Activity
A study investigating the antimicrobial properties of related carbamate compounds found that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, the structural similarities suggest potential efficacy in this area.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
Analgesic Properties
Another area of interest is the analgesic potential of compounds similar to this compound. Research on iminodihydroquinolines has shown selective action on pain-signaling neurons, indicating that modifications in the pyridine structure can lead to significant analgesic effects.
For instance, a derivative demonstrated a 50% reduction in pain response in rodent models when administered at specific dosages.
Neuroprotective Effects
Recent studies have suggested that pyridine-based compounds possess neuroprotective properties. In vitro assays indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis.
Future Directions
Further research is warranted to elucidate the specific mechanisms of action of this compound and to explore its therapeutic potential in various medical applications. Investigations into its pharmacokinetics, toxicity profiles, and efficacy in vivo will be crucial for developing this compound into a viable therapeutic agent.
Properties
CAS No. |
1260810-99-8 |
---|---|
Molecular Formula |
C18H20N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
tert-butyl N-(2-benzylpyridin-3-yl)oxycarbonylcarbamate |
InChI |
InChI=1S/C18H20N2O4/c1-18(2,3)24-17(22)20-16(21)23-15-10-7-11-19-14(15)12-13-8-5-4-6-9-13/h4-11H,12H2,1-3H3,(H,20,21,22) |
InChI Key |
WKOUJAJBDIMBGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)OC1=C(N=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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